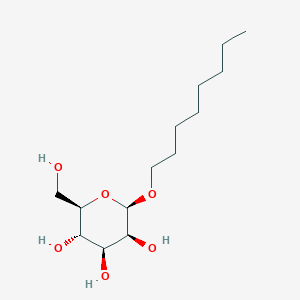

Octyl beta-D-mannopyranoside

Overview

Description

Octyl beta-D-mannopyranoside (OBM) is a non-ionic detergent that is widely used in scientific research for various applications. It is a mild and effective detergent that can be used to solubilize membrane proteins without affecting their structure and function.

Scientific Research Applications

Glycosylation Studies

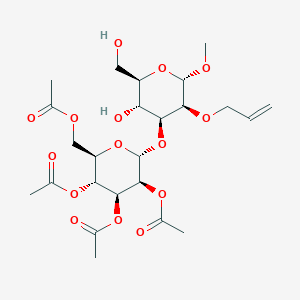

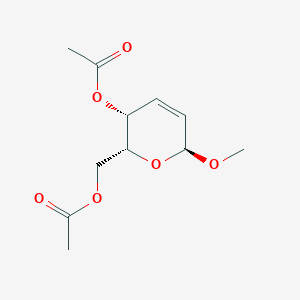

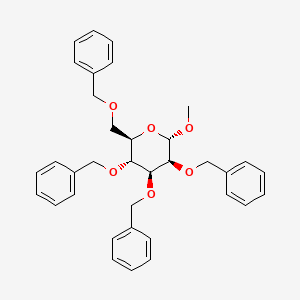

Octyl beta-D-mannopyranoside is used in the study of glycosylation, a process where a carbohydrate is attached to a hydroxyl or other functional group of another molecule. In one study, it was used in the formation of the beta-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide .

Enzyme Assay

This compound has been used as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity . This enzyme plays a crucial role in the biosynthesis of glycoproteins, which are involved in various biological processes including cell-cell interaction, immune response, and pathogen recognition.

Antagonist Research

Octyl beta-D-mannopyranoside has been used in the research of antagonists of the Escherichia coli type-1 fimbrial adhesin FimH . These antagonists are recognized as attractive alternatives for antibiotic therapies and prophylaxes against acute and recurrent bacterial infections.

Protein-Carbohydrate Interaction Studies

This compound has been used in the study of dynamic protein-carbohydrate interactions . Understanding these interactions is crucial for the development of new drugs and therapies.

Synthetic Chemistry

Octyl beta-D-mannopyranoside is used as a reference tool in synthetic chemistry . It helps in the development of new synthetic methods and the synthesis of complex molecules.

Biochemical Research

This compound is used in biochemical research, particularly in the study of glycoconjugates . Glycoconjugates are molecules that consist of a carbohydrate and a non-carbohydrate entity, which could be a protein, lipid, or other organic molecule.

Mechanism of Action

Target of Action

Octyl Beta-D-Mannopyranoside is a small molecule that primarily targets Aquaporin Z in Escherichia coli (strain K12) . Aquaporins are integral membrane proteins that serve as channels in the transfer of water and, in some cases, small solutes across the membrane. They are crucial for water transport in cells.

Mode of Action

It is known to interact with its target, aquaporin z, influencing the transport of water and potentially other small solutes

Biochemical Pathways

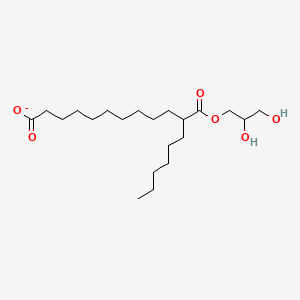

Octyl Beta-D-Mannopyranoside is involved in the formation of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP) . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery . The compound’s role in these biochemical pathways and their downstream effects is an area of active research.

Pharmacokinetics

It is known that lipid vesicles containing octyl beta-d-mannopyranoside demonstrate good stability after 3 months of storage , suggesting potential implications for its bioavailability and pharmacokinetics.

Result of Action

It has been found that octyl beta-d-mannopyranoside combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . This implies changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .

Action Environment

The action, efficacy, and stability of Octyl Beta-D-Mannopyranoside can be influenced by various environmental factors. For instance, the presence of cholesterol in the membrane environment can synergistically affect the action of Octyl Beta-D-Mannopyranoside

properties

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-PEBLQZBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312400 | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl beta-D-mannopyranoside | |

CAS RN |

140147-38-2 | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140147-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)